4-bromo-N-(pyridin-2-yl)benzamide
Overview
Description
4-Bromo-N-(pyridin-2-yl)benzamide is an organic compound with the molecular formula C12H9BrN2O It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and a pyridin-2-yl group at the nitrogen atom of the amide
Mechanism of Action
Target of Action
The primary target of 4-bromo-N-(pyridin-2-yl)benzamide is Mycobacterium tuberculosis H37Ra . This compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed for their anti-tubercular activity .
Result of Action
The result of the action of this compound is the significant inhibition of Mycobacterium tuberculosis H37Ra, as evidenced by the 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This suggests that the compound has a potent anti-tubercular effect.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-methoxy-N-(pyridin-2-yl)benzamide.
Scientific Research Applications
4-Bromo-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets.
Comparison with Similar Compounds
- 4-Methoxy-N-(pyridin-2-yl)benzamide
- 4-Chloro-N-(pyridin-2-yl)benzamide
- 4-Fluoro-N-(pyridin-2-yl)benzamide
Comparison: 4-Bromo-N-(pyridin-2-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its analogs with different substituents (e.g., methoxy, chloro, fluoro), the bromine atom can enhance the compound’s ability to participate in specific chemical reactions and may also affect its binding affinity to biological targets .
Properties
IUPAC Name |
4-bromo-N-pyridin-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUQPFNDPPPKPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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